molecular formula C15H13ClO3 B595350 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid CAS No. 1334499-92-1

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid

Cat. No. B595350
CAS RN: 1334499-92-1
M. Wt: 276.716
InChI Key: HORGADCZMYSWFB-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is a chemical compound with the CAS number 1334499-92-1 . It has a molecular weight of 276.72 and its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid .


Molecular Structure Analysis

The molecular formula of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid is C15H13ClO3 . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.72 . Its IUPAC name is (4’-chloro-2’-methoxy [1,1’-biphenyl]-3-yl)acetic acid . The InChI code for the compound is 1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Synthesis

    A study demonstrated the regioselective synthesis of a related compound, showcasing the potential for synthesizing specific derivatives of phenylacetic acids, which could be applied to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for creating targeted molecules with desired properties (Guzei, Gunderson, & Hill, 2010).

  • Natural Product Derivation

    Research on mangrove-derived fungus led to the isolation of phenol derivatives, suggesting that natural product research could be a valuable application area for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives (Mei et al., 2020).

Chemical Reactivity and Biological Activity

  • Antibacterial Activity

    A study synthesized oxadiazoles derived from methoxyphenylacetic acid, evaluating their antibacterial activities. This suggests the potential for 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid derivatives to serve as frameworks for developing new antibacterial agents (Kocabalkanli, Ateş, & Ötük, 2001).

  • Synthesis of Phenylacetic Acids

    The efficient carbonylation of benzyl halides to phenylacetic acids under rhodium-catalyzed conditions indicates a synthetic pathway that could be applied to the synthesis of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid, potentially yielding compounds with significant pharmaceutical applications (Giroux, Nadeau, & Han, 2000).

Drug Discovery and Material Science

  • Drug-Like Screening Library

    Utilizing a fungal metabolite closely related to 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in generating a drug-like screening library suggests its potential utility in the development of novel pharmaceutical compounds. This approach could be extended to include derivatives of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid for discovering new therapeutic agents (Kumar et al., 2015).

  • Comparative Reactivity and Acidity Analysis

    A comparative study on halogen substituted phenylacetic acids provides insights into the reactivity and acidity of such compounds, offering a foundation for the synthesis and application of 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid in various scientific fields, including organic synthesis and material science (Srivastava et al., 2015).

properties

IUPAC Name

2-[3-(4-chloro-2-methoxyphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-19-14-9-12(16)5-6-13(14)11-4-2-3-10(7-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGADCZMYSWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718576
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334499-92-1
Record name (4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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